PROTAC Ternary Complex Residence Time: PEG8 Linker Enhances Kinetic Stability by an Order of Magnitude vs. PEG4
Structure-activity relationship studies in targeted protein degradation demonstrate that increasing PEG linker length from 4 to 8 ethylene glycol units enhances ternary complex residence time by approximately one order of magnitude [1]. This kinetic advantage directly translates to lower cellular EC₅₀ values without altering the intrinsic binding affinity of either warhead. The PEG8 spacer enables an extended conformation that allows the ligase and substrate to sample multiple ubiquitin-transfer-competent poses, whereas the shorter PEG4 linker often imposes steric strain that results in sub-maximal ubiquitination [1].
| Evidence Dimension | Ternary complex residence time (relative) |
|---|---|
| Target Compound Data | PEG8 linker: ~10× longer residence time |
| Comparator Or Baseline | PEG4 linker: baseline residence time |
| Quantified Difference | Order of magnitude enhancement |
| Conditions | Cellular PROTAC degradation assays; ternary complex formation between E3 ligase, degrader, and target protein |
Why This Matters
For PROTAC development, linker length is a primary determinant of degradation efficiency; selecting PEG8 over PEG4 can be the difference between an inactive compound and sub-nanomolar potency.
- [1] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
